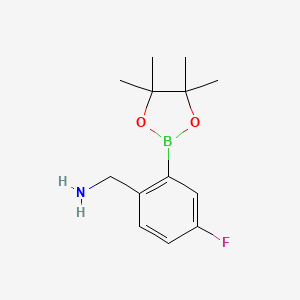

5-氟-2-氨基甲基苯基硼酸,二缩甲苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester, is an organic compound that belongs to the class of boronic acid esters . It has a CAS Number of 2096337-86-7 and a molecular weight of 251.11 . The IUPAC name is [4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic esters, including 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.11 . It is recommended to be stored in a refrigerated condition .科学研究应用

合成与分析

- 5-氟-2-氨基甲基苯基硼酸,二缩甲苯酯用于合成复杂分子,特别是通过铃木偶联反应。例如,它用作多氟芳烃制备中的构建块,其中使用镍催化将其转化为芳基硼酸二缩甲苯酯,并涉及 C-F 键活化 (周等人,2016 年)。还开发了分析策略来分析反应性二缩甲苯硼酸酯,解决了它们的溶解性和水解问题等挑战 (钟等人,2012 年)。

催化与功能化

- 该化合物在催化中至关重要,尤其是在 Ni/Cu 催化的转化中,可生成多种功能化芳烃。这个过程强调了它在促进 C-F 键断裂和后续衍生化中的作用 (新和等人,2015 年)。同样,它在钯或铁催化的交叉偶联反应中的应用也已得到证实,突出了它与各种官能团的相容性 (赵等人,2018 年)。

材料科学与聚合物化学

- 在材料科学中,这种硼酸酯用于合成对过氧化氢等外部刺激敏感的聚(酯酰胺)。该应用说明了它在创建智能材料和药物递送系统方面的潜力 (崔等人,2017 年)。此外,该化合物有助于开发具有独特降解性能的氧化反应性聚(氨基酯)(宋等人,2013 年)。

传感器技术与荧光研究

- 该酯在传感器技术中是不可或缺的,特别是在聚合物膜中设计氟离子选择性离子载体方面 (Jańczyk 等人,2012 年)。它还在开发用于敏感检测溶酶体 pH 值变化的荧光探针中发挥作用,这证明了它在生物和化学传感应用中的重要性 (马齐等人,2019 年)。

药物研究

- 在药物研究中,硼酸酯用于合成光学活性 γ,δ-不饱和 α-氨基酸,展示了它在新型药物化合物开发中的重要性 (杉山等人,2013 年)。

作用机制

Target of Action

It is known that boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Boronic acid compounds are generally known to interact with their targets by forming reversible covalent bonds . This allows them to inhibit enzymes or act as specific ligand drugs .

Biochemical Pathways

It is known that boronic acid compounds can be used in various organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions .

Pharmacokinetics

It is known that the stability of boronic acid compounds can be improved by converting them into boronic esters . This could potentially enhance the bioavailability of the compound.

Result of Action

It is known that enzymes produced by boronic acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

It is known that the stability of boronic acid compounds can be improved by converting them into boronic esters , which could potentially enhance their stability in various environmental conditions.

生化分析

Biochemical Properties

The 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester is involved in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound interacts with palladium in these reactions, undergoing transmetalation where it is transferred from boron to palladium .

Molecular Mechanism

In Suzuki–Miyaura coupling reactions, 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester undergoes a process called transmetalation. This process involves the transfer of the compound from boron to palladium . This reaction is part of the broader mechanism of action of this compound.

属性

IUPAC Name |

[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRXPDWMJJOIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)

![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)

![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)